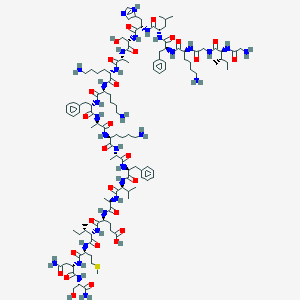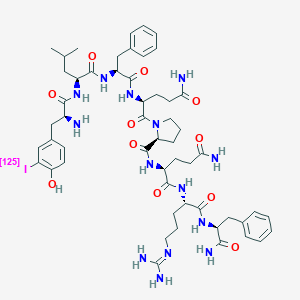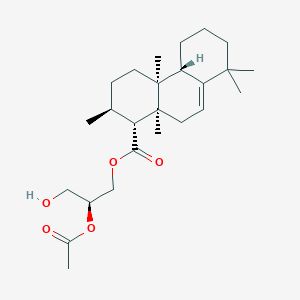
Butyloxycarbonyl-asparaginyl-glycyl-glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyloxycarbonyl-asparaginyl-glycyl-glycinamide, commonly known as Boc-Asn-Gly-Gly-NH2, is a peptide molecule that has gained significant attention in the field of scientific research. It is a synthetic peptide that is commonly used in the synthesis of larger peptides and proteins. The molecule has unique properties that make it an important tool in the field of biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of Boc-Asn-Gly-Gly-NH2 is not fully understood. However, it is believed that the molecule interacts with other proteins and peptides in the body, leading to changes in their structure and function. Boc-Asn-Gly-Gly-NH2 has been shown to inhibit the activity of certain enzymes, such as proteases and peptidases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects:
Boc-Asn-Gly-Gly-NH2 has a number of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, leading to changes in protein turnover and metabolism. The molecule has also been shown to have anti-inflammatory properties and to promote wound healing. In addition, Boc-Asn-Gly-Gly-NH2 has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Boc-Asn-Gly-Gly-NH2 in lab experiments is its stability. The molecule is resistant to degradation by enzymes and can be easily synthesized using the SPPS method. However, one limitation of using Boc-Asn-Gly-Gly-NH2 is its high cost, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Boc-Asn-Gly-Gly-NH2 in scientific research. One area of interest is the development of new drugs based on the molecule. Boc-Asn-Gly-Gly-NH2 has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of Boc-Asn-Gly-Gly-NH2 in the development of new biomaterials for tissue engineering and regenerative medicine. Finally, further research is needed to fully understand the mechanism of action of Boc-Asn-Gly-Gly-NH2 and its potential applications in scientific research.
Métodos De Síntesis
Boc-Asn-Gly-Gly-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the sequential addition of amino acids to a growing peptide chain. The Boc-Asn-Gly-Gly-NH2 molecule is synthesized by coupling Boc-Asn-OH, Gly-OH, Gly-OH, and NH2-NH2 in a stepwise manner. The final product is then deprotected using TFA (trifluoroacetic acid) to remove the Boc group, resulting in the formation of Boc-Asn-Gly-Gly-NH2.
Aplicaciones Científicas De Investigación
Boc-Asn-Gly-Gly-NH2 has a wide range of applications in scientific research. It is commonly used in the synthesis of larger peptides and proteins and as a tool for studying protein-protein interactions. The molecule is also used in the development of new drugs and as a diagnostic tool for diseases. Boc-Asn-Gly-Gly-NH2 is also used in the study of the structure and function of proteins, as well as in the development of new biomaterials.
Propiedades
Número CAS |
123472-61-7 |
|---|---|
Nombre del producto |
Butyloxycarbonyl-asparaginyl-glycyl-glycinamide |
Fórmula molecular |
C13H23N5O6 |
Peso molecular |
345.35 g/mol |
Nombre IUPAC |
butyl N-[2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]acetyl]carbamate |
InChI |
InChI=1S/C13H23N5O6/c1-2-3-4-24-13(23)18-11(21)7-16-10(20)6-17-12(22)8(14)5-9(15)19/h8H,2-7,14H2,1H3,(H2,15,19)(H,16,20)(H,17,22)(H,18,21,23)/t8-/m0/s1 |
Clave InChI |
GNURUUOBIIVPEH-QMMMGPOBSA-N |
SMILES isomérico |
CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)N |
SMILES |
CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)N |
SMILES canónico |
CCCCOC(=O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)N |
Secuencia |
NGG |
Sinónimos |
Boc-L-Asn-Gly-Gly-NH2 butyloxycarbonyl-asparaginyl-glycyl-glycinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)










![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)